2-(4-Benzylmorpholin-3-yl)acetic acid

CYP2A13 inhibition lung cancer chemoprevention enzymology

Researchers requiring a well-characterized CYP2A13 chemical probe often face limited selectivity benchmarks for morpholine-based scaffolds. 2-(4-Benzylmorpholin-3-yl)acetic acid delivers validated target engagement and synthetic versatility. • CYP2A13 binding Kd 2.2 µM, functional IC50 1.8 µM; ~4.5-fold selectivity over CYP2A6 and >9-fold improvement versus the parent 4-benzylmorpholine scaffold. • Free carboxylic acid provides a direct handle for derivatization (esterification, amide coupling) to support SAR expansion. • Pre-screened in a calcineurin inhibition assay (BindingDB/ChEMBL_42591), enabling multi-target profiling. Supplied as a research-grade solid with full analytical documentation. Global shipment from stock.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 111949-91-8
Cat. No. B185047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylmorpholin-3-yl)acetic acid
CAS111949-91-8
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C13H17NO3/c15-13(16)8-12-10-17-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
InChIKeyXNBTWOQXDZJDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylmorpholin-3-yl)acetic Acid: Profile & Procurement


2-(4-Benzylmorpholin-3-yl)acetic acid (CAS 111949-91-8) is a substituted morpholine derivative with a benzyl group at the 4-position and an acetic acid moiety at the 3-position of the morpholine ring . It is utilized as a chemical intermediate and a building block in medicinal chemistry and small-molecule screening initiatives. The compound is registered in authoritative databases including PubChem and ChemSpider, and has been screened for calcineurin inhibition as documented in the BindingDB repository [1].

CYP2A13 pathway inhibition studies – Reported target engagement and functional inhibition profile supports enzyme bioactivation research.
Calcineurin-focused screening – Documented assay entry available; may serve as a starting point for immunomodulation target screens.
4-Benzylmorpholine SAR campaigns – Carboxylic acid handle enables derivatization; useful as a comparator for substitution effect studies.

Why 2-(4-Benzylmorpholin-3-yl)acetic Acid Is Irreplaceable


The presence and exact positioning of the benzyl substituent on the morpholine ring are critical determinants of biological target engagement and selectivity. Literature evidence demonstrates that within the 4-benzylmorpholine scaffold class, modifications to substitution patterns—particularly at the benzyl ortho position—dramatically alter binding affinity and selectivity for the cytochrome P450 2A13 (CYP2A13) enzyme versus the highly homologous hepatic CYP2A6 isoform [1]. Consequently, generic substitution with simpler analogs lacking the benzyl group or possessing a different morpholine substitution pattern cannot be assumed to replicate the target binding profile, functional inhibition characteristics, or physicochemical parameters of 2-(4-benzylmorpholin-3-yl)acetic acid. The specific structural features of this compound confer a defined interaction profile that must be empirically verified in any given experimental system.

Pattern Benzyl ortho-substitution pattern critically influences CYP2A13 vs. CYP2A6 selectivity; analogs lacking the 4-benzyl group may shift isoform preference.
Moisty 3-acetic acid substitution enhances target binding (>9× over parent scaffold); simpler morpholine scaffolds cannot be assumed to replicate functional inhibition.
Selectivity Modest CYP2A13/CYP2A6 selectivity (~4.5-fold) may not transfer directly to in vivo exposure models; verify isoform selectivity requirements.

2-(4-Benzylmorpholin-3-yl)acetic Acid: Quantitative Evidence vs. Analogs


CYP2A13 Binding Affinity vs. Parent Scaffold

2-(4-Benzylmorpholin-3-yl)acetic acid was evaluated as one of 24 analogs of a 4-benzylmorpholine scaffold for binding to human cytochrome P450 2A13 (CYP2A13), a key enzyme in the bioactivation of tobacco procarcinogens. In direct comparison, the compound demonstrated a dissociation constant (Kd) of 2.2 µM for CYP2A13, whereas the unsubstituted parent 4-benzylmorpholine scaffold displayed a Kd of >20 µM, representing a greater than 9-fold improvement in binding affinity conferred by the 3-acetic acid substitution [1].

CYP2A13 Binding Affinity
Head-to-head
Kd 2.2 µM vs. parent scaffold Kd >20 µM >9-fold improvement
Supports CYP2A13 target engagement context
Binding assay, recombinant human CYP2A13
CYP2A13 inhibition lung cancer chemoprevention enzymology

CYP2A13 Functional Inhibition vs. Parent Scaffold

Functional inhibition of CYP2A13 enzymatic activity was assessed using 7-ethoxycoumarin O-deethylation as a substrate probe. 2-(4-Benzylmorpholin-3-yl)acetic acid exhibited a half-maximal inhibitory concentration (IC50) of 1.8 µM against CYP2A13. In contrast, the parent 4-benzylmorpholine scaffold showed no appreciable inhibition (IC50 >20 µM) under identical assay conditions [1].

CYP2A13 Functional Inhibition
Head-to-head
IC50 1.8 µM
vs. parent scaffold IC50 >20 µM
Supports CYP2A13 inhibition potency context
7-ethoxycoumarin O-deethylation assay
enzyme inhibition functional assay CYP2A13

CYP2A13 vs. CYP2A6 Selectivity

Selectivity for the pulmonary CYP2A13 isoform over the 94%-identical hepatic CYP2A6 isoform is a critical design parameter to avoid unwanted liver effects. For 2-(4-benzylmorpholin-3-yl)acetic acid, the binding affinity for CYP2A6 was Kd = 10 µM, while CYP2A13 binding was Kd = 2.2 µM, yielding a selectivity ratio of approximately 4.5-fold for CYP2A13 over CYP2A6 [1]. By contrast, optimized analogs with ortho-substitution on the benzyl ring achieved >25-fold selectivity, establishing that while the 3-acetic acid analog is improved over the parent scaffold, further structural modifications can substantially enhance selectivity [1].

CYP2A13 vs. CYP2A6 Selectivity
Reported
~4.5-fold selective (CYP2A13 Kd 2.2 µM / CYP2A6 Kd 10 µM) Optimized ortho-substituted analogs: >25-fold Analogs achieve >5.6× greater selectivity
Isoform selectivity context; may require review
Parallel binding assays, recombinant CYP2A13/2A6
isoform selectivity off-target liability CYP2A6

Lipophilicity vs. Positional Isomer

Physicochemical descriptors are critical for anticipating membrane permeability and solubility characteristics. Calculated LogP for 2-(4-benzylmorpholin-3-yl)acetic acid is not directly reported in primary literature; however, the positional isomer 2-(4-benzylmorpholin-2-yl)acetic acid (CAS 146944-27-6) has a reported calculated LogP of -0.63 . This class-level inference suggests that morpholine acetic acid derivatives with benzyl substitution exhibit moderately negative LogP values, indicating hydrophilic character consistent with the carboxylic acid moiety.

Lipophilicity Profile
Class-level
Calculated LogP not directly reported; positional isomer (2-(4-benzylmorpholin-2-yl)acetic acid) LogP ~ -0.63 suggests hydrophilic character.
Class-level property context; data to verify
No experimental LogP available
physicochemical properties lipophilicity drug-likeness

2-(4-Benzylmorpholin-3-yl)acetic Acid: Application Scenarios


CYP2A13 Lung Cancer Chemoprevention

Researchers investigating the role of CYP2A13 in the metabolic activation of tobacco-specific nitrosamines such as NNK may utilize 2-(4-benzylmorpholin-3-yl)acetic acid as a tool compound. It exhibits a Kd of 2.2 µM and IC50 of 1.8 µM for CYP2A13, representing a >9-fold improvement over the parent 4-benzylmorpholine scaffold [1]. The modest ~4.5-fold selectivity for CYP2A13 over CYP2A6 makes it suitable for proof-of-concept studies where moderate selectivity is acceptable, but may not suffice for in vivo chemoprevention models requiring >25-fold selectivity [1].

4-Benzylmorpholine SAR Studies

Medicinal chemists conducting SAR campaigns around the 4-benzylmorpholine core can use 2-(4-benzylmorpholin-3-yl)acetic acid as a key comparator to evaluate the impact of 3-position acetic acid substitution versus parent scaffold and ortho-substituted analogs. The quantitative differences in CYP2A13 binding (Kd: 2.2 µM vs. >20 µM for parent) and functional inhibition (IC50: 1.8 µM vs. >20 µM) provide clear benchmarks for assessing substitution effects [1].

Calcineurin Inhibition Screening

This compound has been evaluated in a calcineurin inhibition assay, as documented in the BindingDB repository (ChEMBL_42591) [1]. Researchers focused on immunomodulation or T-cell signaling pathways may select this compound as a starting point for calcineurin-focused screens, recognizing that assay documentation exists but quantitative comparative data for this target are limited relative to the CYP2A13 data presented above.

Chiral Morpholine Derivative Synthesis

The carboxylic acid moiety at the 3-position provides a synthetic handle for derivatization (e.g., esterification to methyl or ethyl esters), enabling the generation of compound libraries for medicinal chemistry campaigns. Derivatives such as (S)-ethyl 2-(4-benzylmorpholin-3-yl)acetate and (R)-methyl esters are documented synthetic intermediates [2][3]. Researchers requiring the free acid as a versatile building block for amide coupling or ester formation may select this compound over pre-derivatized esters when synthetic flexibility is paramount.

Application
Selection Property
Validation Focus
CYP2A13 bioactivation research
Reported target binding and functional inhibition profile
Target engagement and isoform selectivity verification in assay
4-Benzylmorpholine SAR campaigns
Defined substitution effect at 3-position
Benchmark binding/inhibition vs. parent scaffold and optimized analogs
Calcineurin inhibition screening
Documented assay entry (ChEMBL_42591)
Verify activity in target calcineurin assay; data limited
Chiral building block synthesis
Carboxylic acid handle for derivatization
Confirm derivatization yields and enantiomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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